

Dazucorilant (CORT113176): A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	Dazucorilant	
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Introduction

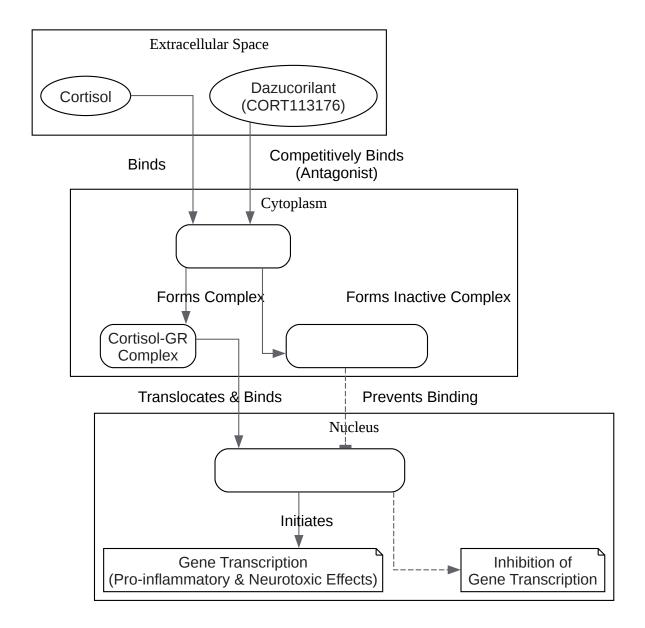
Dazucorilant, also known as CORT113176, is a selective glucocorticoid receptor (GR) modulator under investigation for the treatment of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS). Elevated levels of cortisol, the endogenous ligand for the GR, are implicated in the pathophysiology of several neurological disorders, contributing to neuroinflammation and neuronal damage. **Dazucorilant** is designed to competitively antagonize the GR, thereby mitigating the detrimental effects of excess cortisol signaling in the central nervous system. This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of **Dazucorilant** in various animal models, offering a foundational resource for researchers in the field.

Mechanism of Action: Glucocorticoid Receptor Modulation

Dazucorilant is a non-steroidal, selective GR modulator that binds with high affinity to the glucocorticoid receptor. In doing so, it competitively blocks the binding of cortisol, preventing the translocation of the cortisol-GR complex to the nucleus and the subsequent transcription of GR-responsive genes. This antagonism is particularly relevant in pathological conditions



characterized by hypercortisolism, where it is hypothesized to reduce neuroinflammation and protect against neuronal cell death.



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Caption: Dazucorilant's mechanism of action as a competitive GR antagonist.



Pharmacokinetics in Animal Models

Detailed quantitative pharmacokinetic data for **Dazucorilant** in animal models remains limited in publicly available literature. The majority of published studies focus on pharmacodynamic outcomes. However, some key information has been reported.

General Characteristics:

 Brain Penetration: Studies have confirmed that **Dazucorilant** crosses the blood-brain barrier in rats. However, specific brain-to-plasma concentration ratios are not yet publicly detailed.

While specific Cmax, Tmax, AUC, and bioavailability data from animal studies are not available in the reviewed literature, the consistent pharmacodynamic effects observed with daily administration suggest that therapeutically relevant concentrations are achieved and maintained in the central nervous system. Further research is needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of **Dazucorilant** in preclinical species.

Pharmacodynamics in Animal Models

The pharmacodynamic effects of **Dazucorilant** have been investigated in several animal models of neurodegenerative diseases.

Wobbler Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

The Wobbler mouse is a well-established model for sporadic ALS, exhibiting progressive motor neuron degeneration and neuroinflammation.

Key Findings:

- Improved Motor Function: Chronic daily administration of **Dazucorilant** (30 mg/kg) has been shown to improve motor performance in Wobbler mice.
- Reduced Neuroinflammation: Treatment with **Dazucorilant** leads to a reduction in markers
 of neuroinflammation in the spinal cord of Wobbler mice.



 Neuroprotection: Dazucorilant has been observed to decrease motor neuron degeneration in this model.

Transgenic Mouse Models of Alzheimer's Disease (J20 and 5xFAD)

The J20 and 5xFAD mouse models are characterized by the overexpression of human amyloid precursor protein, leading to the formation of amyloid-β plaques and cognitive deficits.

Key Findings:

- Reduced Amyloid and Tau Pathology: **Dazucorilant** treatment has been associated with a reduction in both amyloid plaque burden and tau hyperphosphorylation in these models.
- Decreased Neuroinflammation: A reduction in glial activation, a hallmark of neuroinflammation in Alzheimer's disease, has been observed following **Dazucorilant** administration.
- Improved Cognitive Function: Studies have reported that **Dazucorilant** can ameliorate cognitive deficits in these Alzheimer's disease models.

Summary of Preclinical Pharmacodynamic Data



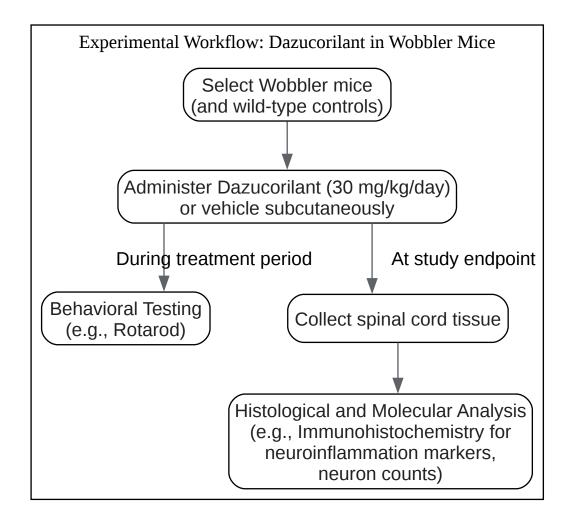
Animal Model	Disease Modeled	Dose(s) Studied	Key Pharmacodynamic Effects
Wobbler Mouse	Amyotrophic Lateral Sclerosis (ALS)	30 mg/kg/day	- Improved motor performance- Reduced neuroinflammation- Decreased motor neuron degeneration
J20 and 5xFAD Mice	Alzheimer's Disease	Not specified in all sources	- Reduced amyloid plaque burden- Decreased tau hyperphosphorylation- Reduced neuroinflammation- Improved cognitive function
Rat Model of Preterm Birth	Hypoxia-induced stress	Not specified in all sources	- Attenuated hypoxia- induced insulin resistance
R6/2 Mouse	Huntington's Disease	Not specified in all sources	- Delayed progression of motor deficits

Experimental Protocols

Detailed experimental protocols are often found within the full-text publications of the cited studies. The following provides a generalized overview of the methodologies employed.

Dazucorilant Administration in Wobbler Mice





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Caption: Generalized experimental workflow for **Dazucorilant** studies in Wobbler mice.

- Animals: Wobbler mice and age-matched wild-type controls are typically used.
- Drug Formulation and Administration: Dazucorilant is dissolved in a suitable vehicle (e.g., vegetable oil) and administered daily via subcutaneous or intraperitoneal injection at a dose of 30 mg/kg.
- Behavioral Assessment: Motor function is often assessed using tests such as the rotarod, which measures balance and coordination.
- Tissue Analysis: At the conclusion of the study, spinal cord tissue is collected for histological and molecular analysis. This includes immunohistochemistry to quantify markers of neuroinflammation (e.g., microgliosis and astrogliosis) and to assess motor neuron survival.



Dazucorilant Administration in Alzheimer's Disease Mouse Models

- Animals: Transgenic mouse models such as J20 and 5xFAD are utilized.
- Drug Administration: The route and duration of administration can vary between studies, but daily treatment is common.
- Cognitive Assessment: Cognitive function is evaluated using behavioral paradigms such as the Morris water maze or object recognition tests.
- Pathological Analysis: Brain tissue is analyzed for amyloid plaque load (e.g., via immunohistochemistry with anti-amyloid-β antibodies) and levels of hyperphosphorylated tau. Markers of neuroinflammation are also assessed.

Conclusion

Preclinical studies in various animal models of neurodegenerative diseases have demonstrated that **Dazucorilant** effectively modulates the glucocorticoid receptor, leading to reduced neuroinflammation, neuroprotection, and improved functional outcomes. While the publicly available quantitative pharmacokinetic data in these models is currently limited, the consistent pharmacodynamic effects suggest that **Dazucorilant** achieves and maintains therapeutic concentrations in the central nervous system. The promising preclinical profile of **Dazucorilant** has provided a strong rationale for its ongoing clinical development for the treatment of ALS and other neurological disorders. Further publication of detailed preclinical ADME and pharmacokinetic-pharmacodynamic modeling studies will be invaluable to the research community.

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